molecular formula C18H22N2O4S B4483547 1-acetyl-4-[(6-ethoxy-2-naphthyl)sulfonyl]piperazine

1-acetyl-4-[(6-ethoxy-2-naphthyl)sulfonyl]piperazine

Cat. No.: B4483547
M. Wt: 362.4 g/mol
InChI Key: KCJDXABNIXMSHH-UHFFFAOYSA-N
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Description

1-acetyl-4-[(6-ethoxy-2-naphthyl)sulfonyl]piperazine is an organic compound that features a piperazine ring substituted with an acetyl group and a sulfonyl group attached to a naphthyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-acetyl-4-[(6-ethoxy-2-naphthyl)sulfonyl]piperazine typically involves multi-step organic reactions. One common method includes the acetylation of piperazine followed by sulfonylation with 6-ethoxy-2-naphthalenesulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid byproduct.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for reagent addition and product isolation can further streamline the process.

Chemical Reactions Analysis

Types of Reactions: 1-acetyl-4-[(6-ethoxy-2-naphthyl)sulfonyl]piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, where nucleophiles like amines or thiols can replace the sulfonyl group.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed:

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of secondary amines.

    Substitution: Formation of sulfonamide or sulfonothiol derivatives.

Scientific Research Applications

1-acetyl-4-[(6-ethoxy-2-naphthyl)sulfonyl]piperazine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 1-acetyl-4-[(6-ethoxy-2-naphthyl)sulfonyl]piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s conformation and function. In biological systems, it may modulate signaling pathways by interacting with cellular receptors, leading to changes in cellular responses.

Comparison with Similar Compounds

  • 1-acetyl-4-[(6-methoxy-2-naphthyl)sulfonyl]piperazine
  • 1-acetyl-4-[(6-ethoxy-1-naphthyl)sulfonyl]piperazine
  • 1-acetyl-4-[(6-ethoxy-2-naphthyl)thio]piperazine

Comparison: 1-acetyl-4-[(6-ethoxy-2-naphthyl)sulfonyl]piperazine is unique due to the presence of both an acetyl group and a sulfonyl group attached to the piperazine ring, which imparts distinct chemical and biological properties. Compared to its analogs, this compound may exhibit different reactivity and potency in various applications, making it a valuable molecule for further research and development.

Properties

IUPAC Name

1-[4-(6-ethoxynaphthalen-2-yl)sulfonylpiperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O4S/c1-3-24-17-6-4-16-13-18(7-5-15(16)12-17)25(22,23)20-10-8-19(9-11-20)14(2)21/h4-7,12-13H,3,8-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCJDXABNIXMSHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)C=C(C=C2)S(=O)(=O)N3CCN(CC3)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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